

A Technical Guide to the Physicochemical Properties and Applications of 2-Nitrodibenzofuran

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Compound of Interest

Compound Name: 2-Nitrodibenzofuran

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrodibenzofuran (2-NDBF) is a heterocyclic aromatic nitro compound that serves as a crucial core structure in the development of advanced chemical tools for biological and pharmaceutical research. While specific experimental data on the physicochemical properties of the parent 2-NDBF molecule are not extensively documented in publicly available literature, its derivatives have been prominently featured as highly efficient one- and two-photon sensitive photoremovable protecting groups, often referred to as "photocages." This technical guide provides a comprehensive overview of the known properties of 2-NDBF derivatives, standard experimental protocols for determining the physicochemical properties of nitroaromatic compounds, and a detailed examination of the primary application of 2-NDBF in photocaging technology. This includes a logical workflow for the "caging" and "uncaging" of bioactive molecules, a process that allows for precise spatiotemporal control over their release and function.

Physicochemical Properties

Direct experimental values for the core physicochemical properties of **2-Nitrodibenzofuran** are not readily available. However, data for several key derivatives and synthetic intermediates

have been reported and are summarized below. These data offer insights into the general characteristics of this class of compounds.

Quantitative Data for 2-Nitrodibenzofuran Derivatives

The following table summarizes the available melting point data for various derivatives and intermediates of **2-Nitrodibenzofuran**. This information is primarily derived from studies focused on the synthesis of NDBF-based photoremovable protecting groups.

| Compound/Intermediate Name | Molecular Formula | Melting Point (°C) | Reference |
|--|---|--------------------|-----------|
| 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | C ₁₄ H ₁₀ BrNO ₅ | 62–64 | [1] |
| 7-methoxy-3-nitro-2-(1-hydroxyethyl)dibenzofuran | C ₁₅ H ₁₃ NO ₅ | 140–142 | [1] |
| 7-methoxy-3-nitrodibenzofuran-2-carbaldehyde | C ₁₄ H ₉ NO ₅ | 205–208 | [1] |
| 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan | C ₁₆ H ₁₃ NO ₆ | 220–222 | [1] |

Note: The lack of comprehensive data for the parent compound, **2-Nitrodibenzofuran**, highlights a gap in the chemical literature and an opportunity for further research.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to characterize **2-Nitrodibenzofuran** or similar novel nitroaromatic compounds, the following are detailed, standard experimental methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer, and the solid sample.
- Procedure:
 - A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[\[2\]](#)
 - The capillary tube is placed in the heating block of the melting point apparatus.[\[2\]](#)
 - For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[\[3\]](#)[\[4\]](#)
 - The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[\[2\]](#)[\[3\]](#)
 - The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[\[5\]](#)[\[6\]](#) A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[\[5\]](#)

Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined, though it is less common than melting point for solids.

- Apparatus: Thiele tube or a small-scale distillation apparatus, heating mantle or oil bath, thermometer, and the liquid sample (if the compound is melted or dissolved in a high-boiling solvent).[\[7\]](#)[\[8\]](#)
- Procedure (Thiele Tube Method):
 - A small amount of the liquid is placed in a small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]
- The Thiele tube is heated gently, and a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is stopped when a continuous stream of bubbles is observed.
- The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Aqueous Solubility Determination

Solubility is a critical parameter for any compound intended for biological applications.

- Apparatus: Analytical balance, vials with screw caps, a constant temperature shaker/incubator, filtration system (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure (Shake-Flask Method):
 - An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a vial.
 - The vial is sealed and agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
 - The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.
 - The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).[9][10] This concentration represents the aqueous solubility.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for predicting the ionization state of a compound at a given pH.

- Apparatus: pH meter with a calibrated electrode, a temperature-controlled titration vessel, a magnetic stirrer, a micro-burette, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[11]
- Procedure (Potentiometric Titration):
 - A known amount of the compound is dissolved in a suitable solvent mixture (often with a co-solvent like methanol for sparingly soluble compounds).[12]
 - The solution is placed in the titration vessel, and the pH electrode is immersed.
 - The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[13]
 - A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[13][14] For sparingly soluble compounds, specialized techniques and calculations may be required to extrapolate the pKa to a fully aqueous environment.[12][15]

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

- Apparatus: Vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).
- Procedure (Shake-Flask Method):
 - Water and n-octanol are pre-saturated by mixing them together for 24 hours and then separating the phases.[16]
 - A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.
 - The two phases are combined in a vial in a defined volume ratio.

- The vial is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation. [\[17\]](#)[\[18\]](#)
- The concentration of the compound in both the aqueous and the n-octanol phases is determined analytically.[\[19\]](#)
- The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[\[16\]](#)[\[19\]](#)

Application in Photoremovable Protecting Groups ("Photocages")

The most significant application of **2-Nitrodibenzofuran** is as a chromophore for photoremovable protecting groups. NDBF-based "cages" are attached to a functional group of a bioactive molecule, rendering it temporarily inactive. The original activity can be restored with high spatial and temporal precision by irradiation with light.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Mechanism and Advantages

The NDBF caging group is typically cleaved upon irradiation with UV light (around 365 nm) or through a two-photon absorption process using near-infrared light (around 800 nm).[\[24\]](#)[\[25\]](#)[\[26\]](#) The two-photon excitation is particularly advantageous for biological systems as it allows for deeper tissue penetration and reduced phototoxicity compared to UV light.[\[25\]](#) NDBF has been shown to be superior to other caging groups, such as brominated hydroxycoumarin (Bhc), due to its high cleavage efficiency and lack of side reactions.[\[20\]](#)[\[22\]](#)

Logical Workflow: Caging and Uncaging of a Bioactive Peptide

The following diagram illustrates the general workflow for using an NDBF-caged amino acid in solid-phase peptide synthesis to create a light-activatable peptide.

Caption: Workflow for using NDBF as a photocage in peptide synthesis.

Experimental Workflow: Synthesis of an NDBF-Caged Cysteine Building Block

This diagram outlines the key steps in preparing the Fmoc-protected, NDBF-caged cysteine amino acid required for solid-phase peptide synthesis.

Caption: Synthesis of the Fmoc-Cys(NDBF)-OH building block.

Conclusion

2-Nitrodibenzofuran is a molecule of significant interest, not for its intrinsic biological activity, but as a foundational component for creating sophisticated chemical probes. Its derivatives have proven to be exceptionally effective photoremovable protecting groups, enabling researchers to control biological processes with light. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the extensive research into its application as a photocage provides a robust framework for its use in drug development, cell biology, and materials science. The experimental protocols detailed herein offer a standardized approach for the characterization of 2-NDBF and other novel nitroaromatic compounds, encouraging further investigation into this versatile chemical entity.

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